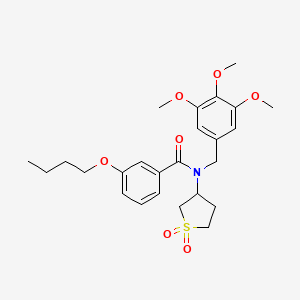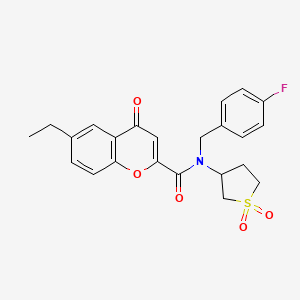![molecular formula C23H16ClNO5S B11391522 ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11391522.png)
ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- 2-[(6-クロロ-4-オキソ-4H-クロメン-2-イル)カルボニル]アミノ-4-フェニルチオフェン-3-カルボン酸エチルは、分子式C24H22ClN3O6Sを持つ複雑な有機化合物です。
- チオフェンとクロモンの両方の部分構造を含む複素環式化合物のクラスに属します。
- この化合物の構造は、クロモン(4-オキソ-4H-クロメン-2-イル)カルボニル基とアミノ基およびフェニルチオフェンカルボン酸エステルを組み合わせています。
合成方法
合成経路:
反応条件:
工業生産:
化学反応解析
一般的な試薬と条件:
主な生成物:
科学研究への応用
生物学および医学:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base.
Introduction of the Chlorine Atom: Chlorination of the chromene derivative using reagents like thionyl chloride or phosphorus pentachloride.
Amidation Reaction: Coupling the chlorinated chromene with an amine to form the amido derivative.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.
Final Coupling: The chromene and thiophene derivatives are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the chromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
科学的研究の応用
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
- 作用機序の詳細な情報は不足しています。
- 分子標的および経路との相互作用を理解するためには、さらなる研究が必要です。
類似化合物との比較
類似化合物:
特性
分子式 |
C23H16ClNO5S |
|---|---|
分子量 |
453.9 g/mol |
IUPAC名 |
ethyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H16ClNO5S/c1-2-29-23(28)20-16(13-6-4-3-5-7-13)12-31-22(20)25-21(27)19-11-17(26)15-10-14(24)8-9-18(15)30-19/h3-12H,2H2,1H3,(H,25,27) |
InChIキー |
ODUYAADMZCGMND-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391446.png)
![5-(butylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11391460.png)
![2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11391463.png)


![Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11391480.png)

![2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11391501.png)
![11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11391505.png)

![2-(1-benzyl-1H-indol-3-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391516.png)
![[4-(2-Methylpropoxy)phenyl]{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11391525.png)
![methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11391537.png)

